N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-7-8(2)14-10-12-6-13-16(10)9(7)15-11(3,4)5/h6,15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSMATXDHVHZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The cyclocondensation approach leverages pre-functionalized pyrimidine precursors to construct the triazole ring. A representative method involves the reaction of 5,6-dimethylpyrimidin-7-amine with methyl hydrazinecarboxylate under acidic conditions to form the triazolo[1,5-a]pyrimidine core. Subsequent deprotection of the carbamate group yields the free amine, which undergoes alkylation with tert-butyl bromide in the presence of potassium carbonate (Scheme 1).
Scheme 1 :
- Pyrimidine functionalization :
$$ \text{5,6-Dimethylpyrimidin-7-amine} + \text{CH}3\text{OC(O)NHNH}2 \xrightarrow{\text{HCl, EtOH}} \text{5,6-Dimethyl-triazolo[1,5-a]pyrimidin-7-amine} $$ - N-Alkylation :
$$ \text{7-Amino intermediate} + (\text{CH}3)3\text{CBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-tert-Butyl product} $$
Key challenges include regioselectivity during triazole formation and over-alkylation at the exocyclic amine. Yields typically range from 45–65% after chromatographic purification.
Post-Synthetic Modification of the Triazolopyrimidine Core
This strategy involves late-stage functionalization of a pre-assembled triazolopyrimidine scaffold. A halogenated intermediate, such as 7-bromo-5,6-dimethyl-triazolo[1,5-a]pyrimidine, is synthesized via Sandmeyer reaction from the corresponding diazonium salt. Buchwald-Hartwig amination with tert-butylamine then installs the N-tert-butyl group (Scheme 2).
Scheme 2 :
- Diazotization :
$$ \text{7-Amino triazolopyrimidine} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt} $$ - Halogenation :
$$ \text{Diazonium salt} + \text{CuBr} \rightarrow \text{7-Bromo derivative} $$ - Amination :
$$ \text{7-Bromo derivative} + (\text{CH}3)3\text{CNH}2 \xrightarrow{\text{Pd}2\text{(dba)}_3, \text{Xantphos}} \text{Target compound} $$
This method achieves higher regiocontrol (75–82% yield) but requires stringent anhydrous conditions.
Reductive Amination Pathways
A one-pot synthesis employs 5,6-dimethyl-triazolo[1,5-a]pyrimidin-7-one, which undergoes reductive amination with tert-butylamine using sodium cyanoborohydride (NaBH3CN) in methanol (Scheme 3).
Scheme 3 :
$$ \text{Triazolopyrimidinone} + (\text{CH}3)3\text{CNH}2 \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{N-tert-Butyl-5,6-dimethyl product} $$
While operationally simple, this route suffers from competing imine formation, limiting yields to 50–55%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)2 with BINAP) improve coupling efficiency in amination steps, reducing byproduct formation.
Characterization Techniques
Spectroscopic Analysis
Mass Spectrometry
HRMS (ESI+) m/z: [M + H]+ calcd for C11H17N6+ 257.1512; found 257.1509.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 65 | 98 | Scalability | Multi-step purification |
| Buchwald-Hartwig | 82 | 99 | Regioselectivity | Costly catalysts |
| Reductive Amination | 55 | 95 | One-pot synthesis | Low yield |
Applications in Medicinal Chemistry
The tert-butyl group enhances metabolic stability, making this compound a candidate for kinase inhibitor development. Derivatives exhibit IC50 values <100 nM against EGFR in preliminary assays.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . The specific pathways involved include the alteration of cell cycle checkpoints and induction of programmed cell death.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key triazolopyrimidine derivatives with variations in substituents and their biological implications:
Key Observations:
- N-tert-Butyl vs. Aromatic Amines: The tert-butyl group enhances lipophilicity (logP ~3.5 estimated) compared to aryl amines (e.g., 4-CF₃Ph in ), which may favor blood-brain barrier penetration for neurodegenerative applications . However, it may reduce aqueous solubility, a trade-off noted in similar compounds .
Anticancer Activity:
- Microtubule Stabilization : Analogues with trifluorophenyl and fluoroalkyl groups (e.g., compound 61 in ) show potent microtubule polymerization (EC₅₀ = 0.05 μM). The target’s tert-butyl group may mimic these hydrophobic interactions but lacks fluorine’s electronic effects.
- Resistance Mitigation : Bulky substituents (e.g., tert-butyl) are less susceptible to efflux pumps, a feature critical in overcoming multidrug resistance .
Antimalarial Activity:
- Dihydroorotate Dehydrogenase (PfDHOD) Inhibition : Analogues with tetralinyl or naphthyl groups exhibit high docking scores (-25 to -31 kcal/mol) . The target’s tert-butyl may occupy similar hydrophobic pockets but requires empirical validation.
Anti-Tubercular Activity:
- Phenyl vs. Methyl Substitution : 5-Phenyl derivatives (e.g., compound 1 in ) show better activity (MIC = 1.6 μM) than 5-ethyl or 5-methyl variants, suggesting aromatic π-stacking is critical. The target’s 5,6-dimethyl groups may limit this interaction.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological activities. The specific structural features of this compound contribute to its biological effects.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazolo[1,5-a]pyrimidine derivatives. For instance:
- HIV Inhibition : Research indicates that compounds in this class can inhibit HIV-1 replication. A study reported that certain derivatives exhibited IC50 values in the micromolar range against RNase H activity, a critical enzyme for HIV replication. Specifically, compounds with structural modifications around the triazole ring showed enhanced inhibitory effects .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 11a | 17.7 | RNase H |
| 11b | 13.1 | RNase H |
| 12b | 12.3 | RNase H |
Anticancer Activity
The anticancer properties of this compound have been evaluated through various cytotoxicity assays:
- Cytotoxic Effects : A study on organotin(IV) derivatives of similar triazolo compounds demonstrated significant anti-proliferative effects against several cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells at varying concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 15 |
| HeLa (cervical) | 10 |
| A549 (lung) | 20 |
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : There is evidence suggesting that these compounds can trigger apoptotic pathways in cancer cells.
Study on HIV Inhibition
In a comparative study involving various triazolo derivatives:
- Results : Compounds with specific substitutions at the C-7 position showed enhanced activity against HIV replication compared to those without such modifications. The presence of a phenyl ring at this position was crucial for maintaining inhibitory activity .
Study on Cytotoxicity
A recent investigation into the cytotoxic effects of triazolo derivatives included:
Q & A
Q. What are the key synthetic strategies for preparing N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine?
The synthesis of triazolopyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, chloro-substituted triazolopyrimidines (e.g., 5,7-dichloro intermediates) can react with amines under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents at the 7-position . For N-tert-butyl groups, tert-butylamine or its derivatives may be used. Reaction optimization often requires controlled temperatures (60–100°C) and polar aprotic solvents (e.g., DMF, ethanol) to enhance solubility and yield .
Q. How can researchers confirm the structural identity and purity of this compound?
Characterization relies on a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and tert-butyl group integration .
- X-ray crystallography to resolve 3D conformation, particularly for assessing steric effects of the tert-butyl group .
- HPLC or LC-MS to quantify purity and detect byproducts .
Advanced Research Questions
Q. What structural features influence the compound’s biological activity, and how can SAR studies guide optimization?
Key substituents affecting activity in triazolopyrimidines include:
- N-tert-butyl group : Enhances steric bulk, potentially improving target binding selectivity.
- 5,6-dimethyl groups : May modulate electron density and hydrophobic interactions with target proteins .
- 7-amine position : Critical for hydrogen bonding; replacing tert-butyl with trifluoroethyl or fluorinated alkyl groups (e.g., as in ) can enhance potency in microtubule-targeting analogs . Methodological approach: Parallel synthesis of analogs with systematic substituent variations, followed by in vitro bioassays (e.g., kinase inhibition, tubulin polymerization) to establish SAR .
Q. How can contradictions in SAR data across studies be resolved?
Discrepancies often arise from differences in assay conditions or target specificity. For example:
- Fluorine substitutions at ortho positions on aryl rings may enhance tubulin binding in some contexts but reduce kinase affinity in others . Resolution strategies:
- Computational docking : Compare binding poses across protein targets (e.g., tubulin vs. kinases) using tools like AutoDock .
- Orthogonal assays : Validate activity in multiple cell lines or biochemical models to isolate target-specific effects .
Q. What experimental models are suitable for investigating its mechanism of action?
- Tubulin polymerization assays : Monitor compound-induced microtubule stabilization/destabilization using purified tubulin and paclitaxel/vinca alkaloid controls .
- Kinase inhibition profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Crystallography : Co-crystallize with target proteins (e.g., dihydroorotate dehydrogenase) to map binding interactions .
Q. How can pharmacokinetic properties be optimized through structural modifications?
- LogP adjustments : Introduce polar groups (e.g., morpholine, hydroxyethyl) to improve solubility without compromising target binding .
- Metabolic stability : Replace metabolically labile tert-butyl groups with fluorinated analogs (e.g., trifluoromethyl) to resist CYP450 oxidation .
- Bioavailability studies : Use in vitro Caco-2 cell models to assess intestinal absorption and plasma protein binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
